Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
Overview
Description
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, also known as methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- CAS Number : 1192057-13-8
- Structure : The compound features a tetrahydro-2H-pyran ring, which contributes to its unique biological activity.
Biological Activity
This compound has been studied for various biological activities, including:
- Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially making this compound a candidate for neurodegenerative disease treatments.
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, suggesting its effectiveness against certain bacterial strains. Its structural similarity to known antimicrobial agents may enhance its efficacy.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available amino acids or their derivatives.
- Cyclization : A critical step involves the formation of the tetrahydro-pyran ring through cyclization reactions under acidic or basic conditions.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels (typically above 95%) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-amino-3-(oxan-4-yl)propanoate | C₉H₁₈ClNO₃ | Contains an oxane ring; different biological profile |
N-Methylglycine | C₂H₇NO₂ | Simpler structure; lacks cyclic components |
L-Alanine | C₃H₇NO₂ | Basic amino acid structure; no cyclic features |
This comparison highlights how the unique cyclic structure of this compound may influence its biological activity differently compared to simpler amino acids or other cyclic derivatives.
Properties
IUPAC Name |
methyl 2-amino-3-(oxan-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLKQZNJCKPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734728 | |
Record name | Methyl 3-oxan-4-ylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192057-13-8 | |
Record name | Methyl 3-oxan-4-ylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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